molecular formula C16H18O9 B1666995 Biflorin CAS No. 89701-85-9

Biflorin

Cat. No. B1666995
CAS RN: 89701-85-9
M. Wt: 354.31 g/mol
InChI Key: XTZWWMZDVUKEDJ-SPEJKDPOSA-N
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Description

Biflorin is an o-naphthoquinone isolated from Capraria biflora L., a perennial shrub widely distributed in several countries of tropical America . It has shown cytotoxic and antioxidant potential, strongly inhibiting the growth of five tested tumor cell lines, especially the skin, breast, and colon cancer .


Molecular Structure Analysis

Biflorin has a molecular formula of C16H18O9 . It was characterized by UV-Vis, infrared (IR), and 1H- and 13C-NMR . Typical bands were observed at λ max 340 and 555 nm in the UV-Vis analysis .


Chemical Reactions Analysis

Biflorin has shown to be strongly active against gram-positive and alcohol-acid-resistant bacteria . It has also shown efficiency in inhibiting the proliferation of tumor cell lines CEM, HL-60, B16, HCT-8, and MCF-7 .

Scientific Research Applications

DNA Interaction and Damage Effects

Biflorin, a derivative isolated from Capraria biflora, has been studied for its interaction with DNA. Electrochemical and spectrophotometry experiments have shown that biflorin interacts with DNA, potentially intercalating through dsDNA via van der Waals interactions and hydrogen bonds. Studies also indicate that biflorin can cause DNA damage but does not possess clastogenic potential, suggesting cytotoxic rather than genotoxic effects (Vasconcellos et al., 2016).

Anticancer Activity

Biflorin has demonstrated considerable anticancer activity. It inhibits tumor cell line growth in culture and tumor development in mice, especially in melanoma models. Its cytotoxicity against various cancer cell lines has been confirmed, with significant inhibition of DNA synthesis and induction of apoptotic death in melanoma cells. Notably, biflorin has shown to inhibit tumor growth and extend survival rates in melanoma-bearing mice (Vasconcellos et al., 2011), (Carvalho et al., 2013).

Cytotoxic and Antimutagenic Effects

Biflorin exhibits concentration-dependent cytotoxic, genotoxic, antimutagenic, and protective effects. At lower concentrations, it shows significant antioxidant and protective effects against cytotoxicity, genotoxicity, and intracellular lipid peroxidation induced by oxidative stress in yeast and mammalian cells. However, at higher concentrations, it becomes cytotoxic and genotoxic (Vasconcellos et al., 2010).

Immunomodulatory Effect

Biflorin has been shown to possess immunomodulatory properties, stimulating the production of various cytokines in mice splenocytes and inducing an immune profile towards a Th1 response. This suggests potential applications in enhancing immune responses (Silva et al., 2019).

Antimicrobial Activity

In addition to its anticancer properties, biflorin is active against gram-positive and acid-resistant bacteria. This antimicrobial activity makes it a candidate for designing new antibacterial agents (Wisintainer et al., 2014).

Neuroprotective Effects

Biflorin has also been observed to ameliorate memory impairments in mice models, indicating potential neuroprotective effects. This could open avenues for its use inthe treatment of cognitive disorders (Jeon et al., 2016).

Pharmacokinetics and Bioavailability

A pharmacokinetic study of biflorin in rats showed that it has a half-life of 3.4 hours and an oral bioavailability of 43%, which is essential for understanding its potential therapeutic applications and optimizing its delivery (Yang et al., 2015).

Antitumor Mechanisms

Further research into biflorin's mechanism of action in tumor cells revealed its ability to inhibit cell proliferation, possibly by decreasing MYC expression and telomere length. This finding underscores biflorin's potential as a novel therapeutic agent for managing gastric cancer and possibly other types of cancer as well (Barbosa-Jobim et al., 2019).

properties

IUPAC Name

5,7-dihydroxy-2-methyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c1-5-2-6(18)10-8(24-5)3-7(19)11(13(10)21)16-15(23)14(22)12(20)9(4-17)25-16/h2-3,9,12,14-17,19-23H,4H2,1H3/t9-,12-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZWWMZDVUKEDJ-SPEJKDPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331689
Record name Biflorin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Biflorin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Biflorin

CAS RN

89701-85-9
Record name Biflorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89701-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Biflorin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biflorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFLORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3TYM754D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Biflorin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
775
Citations
MC de Vasconcellos, DP Bezerra… - Biological and …, 2007 - jstage.jst.go.jp
… , biflorin does not induce oxidative stress.In this study, the in vivo antitumor activity of biflorin … The effectiveness of the association of biflorin and 5-flourouracil (5-FU) was also assessed. …
Number of citations: 40 www.jstage.jst.go.jp
MC Vasconcellos, DP Bezerra, AM Fonseca… - Melanoma …, 2011 - journals.lww.com
… the effectiveness of biflorin treatment using … biflorin seemed to present both anticancer and immunomodulator activities, the aim of this study was to determine the effectiveness of biflorin …
Number of citations: 28 journals.lww.com
MC Vasconcellos, RC Montenegro… - … für Naturforschung C, 2005 - degruyter.com
… cytotoxicity of biflorin was not related to the generation of reactive oxygen species. In conclusion, biflorin is a strong cytotoxic agent against tumor cell lines, but with no activity on sea …
Number of citations: 34 www.degruyter.com
GGNS Wisintainer, ERB Simoes, TLG Lemos… - Anais da Academia …, 2014 - SciELO Brasil
Biflorin is an o-naphthoquinone with proven cytotoxic effects on tumor cells showing antimicrobial, antitumor and antimutagenic activities. Biflorin is an isolated compound taken from the …
Number of citations: 13 www.scielo.br
MC de Vasconcellos, C de Oliveira Costa… - Journal of …, 2016 - Elsevier
The present study aims to evaluate some aspects of the pharmacoelectrochemistry of biflorin, a biologically active 1,2-naphthoquinone derivative, isolated from the roots of Capraria …
Number of citations: 18 www.sciencedirect.com
AM Fonseca, ODL Pessoa, ER Silveira… - Magnetic …, 2003 - Wiley Online Library
… This paper describes the isolation and structural elucidation of biflorin (1) and bis-biflorin (2)… used to establish the structure 1 as biflorin, previously characterized without application of …
MC Vasconcellos, DJ Moura, RM Rosa… - Archives of …, 2010 - Springer
… Moreover, at low concentrations biflorin pre-treatment protected against H 2 O 2 -induced … that biflorin cellular effects are concentration dependent. At lower concentrations, biflorin has …
Number of citations: 25 link.springer.com
LGS Souza, MCS Almeida, TLG Lemos… - Bioorganic & Medicinal …, 2016 - Elsevier
… Specifically, biflorin has shown antitumor3, 21 and … of biflorin 1, towards different nucleophiles (hydrazines and hydroxylamines) (Scheme 1). Novel nitrogenated derivatives of biflorin 1 …
Number of citations: 24 www.sciencedirect.com
HN Saleem, F Batool, HJ Mansoor… - Acs Omega, 2019 - ACS Publications
Dengue virus (DENV) infections are rampant in tropical and subtropical regions of the world with millions of people at risk. There is still no specific antiviral treatment available against …
Number of citations: 30 pubs.acs.org
WM Best, D Wege - Australian journal of chemistry, 1986 - CSIRO Publishing
… Biflorin (1) is a dark red-brown solid (intense red-purple in … Biflorin was found to have antibiotic properties and its … the structure (1) to biflorin by synthesizing the model quinone (13) (…
Number of citations: 56 www.publish.csiro.au

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